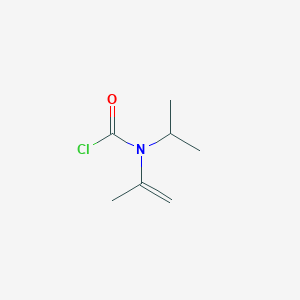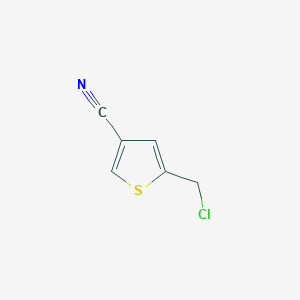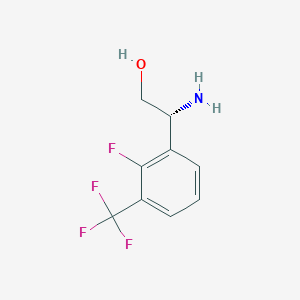
N-isopropenyl-N-isopropylcarbamyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropenyl-N-isopropylcarbamyl chloride is an organic compound with the molecular formula C7H14ClNO. It is a derivative of carbamoyl chloride and is known for its reactivity and utility in various chemical processes. This compound is used in the synthesis of other chemicals and has applications in different fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-isopropenyl-N-isopropylcarbamyl chloride can be synthesized through the reaction of isopropenylamine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:
Isopropenylamine+Phosgene→N-isopropenyl-N-isopropylcarbamyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are carefully monitored and controlled. The process includes steps such as purification and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-isopropenyl-N-isopropylcarbamyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted carbamates.
Hydrolysis: In the presence of water, it can hydrolyze to form isopropenylamine and hydrochloric acid.
Addition Reactions: It can participate in addition reactions with compounds containing double or triple bonds.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Water: Used in hydrolysis reactions.
Catalysts: Sometimes used to enhance the reaction rate and selectivity.
Major Products Formed
Substituted Carbamates: Formed through substitution reactions.
Isopropenylamine and Hydrochloric Acid: Formed through hydrolysis.
Scientific Research Applications
N-isopropenyl-N-isopropylcarbamyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-isopropenyl-N-isopropylcarbamyl chloride involves its reactivity with nucleophiles and other reactive species. The compound can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diisopropylcarbamoyl chloride
- Isopropyl chloride
- N,N-Dimethylcarbamoyl chloride
Uniqueness
N-isopropenyl-N-isopropylcarbamyl chloride is unique due to its specific reactivity and the presence of both isopropenyl and isopropyl groups. This combination allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C7H12ClNO |
|---|---|
Molecular Weight |
161.63 g/mol |
IUPAC Name |
N-propan-2-yl-N-prop-1-en-2-ylcarbamoyl chloride |
InChI |
InChI=1S/C7H12ClNO/c1-5(2)9(6(3)4)7(8)10/h6H,1H2,2-4H3 |
InChI Key |
AYMCRYGRXPAELG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(=C)C)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13558976.png)
![1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B13558978.png)
![2-(bromomethyl)-5-oxaspiro[3.5]nonane,Mixtureofdiastereomers](/img/structure/B13558982.png)

![2-[4-(Trifluoromethyl)phenyl]pyrazole-3-carbaldehyde](/img/structure/B13558989.png)

![5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoic acid](/img/structure/B13559007.png)
![1-[1-(3-Fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13559011.png)
![3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13559021.png)



![6-[2-(1-Amino-3-phenylpropan-2-yl)piperidine-1-carbonyl]-2-methyl-2,3,4,5-tetrahydropyridazin-3-one hydrochloride](/img/structure/B13559042.png)

